1-(4-(3-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)-4-苯基丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
前列腺癌治疗
1-(4-(3-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)-4-苯基丁酮已被探索用于治疗晚期前列腺癌。在相关化合物中引入增溶基团和部分还原三唑吡啶基团导致了AZD3514的开发,这是一种在第I期临床试验中评估用于去势抵抗性前列腺癌的临床候选药物 (Bradbury et al., 2013)。
抗糖尿病药物开发
类似于1-(4-(3-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]吡啶-6-基)哌嗪-1-基)-4-苯基丁酮的化合物已被合成并评估其作为抗糖尿病药物的潜力。它们表现出二肽基肽酶-4(DPP-4)抑制作用,在糖尿病药物开发中具有重要意义。这些化合物还表现出有希望的抗氧化和胰岛素促进活性 (Bindu, Vijayalakshmi, & Manikandan, 2019)。
腺苷A2a受体拮抗剂的开发
该化合物及其衍生物已被研究其作为腺苷A2a受体拮抗剂的作用。这在神经疾病如帕金森病的背景下尤为重要,这类拮抗剂可以具有治疗益处 (Peng et al., 2005)。
杂环化合物合成的探索
正在进行合成各种杂环化合物的研究,包括具有三唑吡啶基团的化合物。这些化合物在制药和化工行业中具有多样的潜在应用 (Abdelhamid, Shokry, & Tawfiek, 2012)。
HIV抑制剂研究
一些衍生物已被评估其抗病毒活性,特别是对抗HIV。通过分子对接和酶抑制实验,这些化合物已显示出作为HIV抑制剂的潜力,有助于开发新的抗病毒疗法 (Khan et al., 2014)。
抗组胺活性和嗜酸性粒细胞浸润抑制
研究表明,该化合物的衍生物表现出抗组胺活性,并可抑制嗜酸性粒细胞趋化,使其成为治疗过敏症和特应性皮炎的潜在候选药物 (Gyoten et al., 2003)。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities . These activities can lead to changes in the downstream effects of these pathways, resulting in therapeutic effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its impact on the body .
Result of Action
Compounds with similar structures have been reported to have various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities can result in various molecular and cellular effects .
属性
IUPAC Name |
1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c30-22(10-4-8-18-6-2-1-3-7-18)28-15-13-27(14-16-28)21-12-11-20-24-25-23(29(20)26-21)19-9-5-17-31-19/h1-3,5-7,9,11-12,17H,4,8,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXIRHJTZRAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。